N-(m-tolyl)pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylphenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-5-10(8-9)15-12(16)11-13-6-3-7-14-11/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLBCWZMAGKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of Pyrimidine 2 Carboxamide Derivatives in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount, non-invasive technique for delineating molecular structures. By probing the magnetic environments of atomic nuclei, NMR offers unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the various types of hydrogen atoms in a molecule. The ¹H NMR spectrum of N-(m-tolyl)pyrimidine-2-carboxamide presents a series of signals that correspond to the protons on the pyrimidine (B1678525) and m-tolyl rings, as well as the amide and methyl protons. nih.govnih.gov
The aromatic region of the spectrum is particularly complex and informative. Protons on the pyrimidine ring exhibit characteristic coupling patterns. For example, the H-5 proton often appears as a triplet, coupled to the H-4 and H-6 protons, which in turn appear as a doublet. The protons of the m-tolyl group also produce a distinct set of signals in the aromatic region, with their chemical shifts and multiplicities dictated by their positions on the ring. nih.gov
A notable signal is that of the amide proton (N-H), which is typically observed as a broad singlet at a downfield chemical shift, often around 10.29 to 10.52 ppm. mdpi.com The methyl (CH₃) group of the tolyl moiety characteristically appears as a sharp singlet in the aliphatic region of the spectrum, generally around 2.19 to 2.35 ppm. nih.govmdpi.comijacskros.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide (N-H) | ~10.29-10.52 | br s | - |
| Pyrimidine H-4, H-6 | ~8.25 | m | - |
| Pyrimidine H-5 | ~7.57 | t | 7.2 |
| Tolyl H-2 | ~7.13-7.19 | m | - |
| Tolyl H-4 | ~7.13-7.19 | m | - |
| Tolyl H-5 | ~7.13-7.19 | m | - |
| Tolyl H-6 | ~6.83 | d | 7.6 |
| Methyl (CH₃) | ~2.19 | s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. oregonstate.edu
The carbonyl carbon (C=O) of the amide functional group is readily identifiable by its characteristic downfield chemical shift, typically appearing in the range of 160-170 ppm. oregonstate.edu The carbon atoms of the pyrimidine ring exhibit signals influenced by the electronegative nitrogen atoms. The carbons of the m-tolyl group, including the methyl carbon which appears in the aliphatic region around 21 ppm, can also be assigned based on their chemical environments. mdpi.comoregonstate.edu
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166.33 |
| Pyrimidine C-2 | ~158.89 |
| Pyrimidine C-4, C-6 | ~161.51, 171.26 |
| Pyrimidine C-5 | ~110.30 |
| Tolyl C-1 (ipso) | ~139.36 |
| Tolyl C-3 (ipso) | ~138.48 |
| Tolyl C-5 | ~129.14 |
| Tolyl C-2 | ~121.08 |
| Tolyl C-6 | ~116.98 |
| Tolyl C-4 | ~124.70 |
| Methyl (CH₃) | ~21.63 |
Utilisation of Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, N-H)
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. nih.govacs.org
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is a key diagnostic feature, typically observed between 1670 and 1700 cm⁻¹. ijacskros.comacs.org Another significant absorption is the N-H stretching vibration of the amide, which appears as a sharp peak in the region of 3200 to 3400 cm⁻¹. ijacskros.comacs.org Aromatic C-H stretching vibrations from both the pyrimidine and tolyl rings are generally found above 3000 cm⁻¹. ijacskros.com
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3295 | Amide |
| Aromatic C-H Stretch | ~3120 | Pyrimidine and Tolyl rings |
| Aliphatic C-H Stretch | ~2960 | Methyl group |
| C=O Stretch | ~1683 | Amide I band |
| C=N, C=C Stretch | ~1570-1600 | Aromatic rings |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. tandfonline.comjst.go.jp High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. acs.org
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of the molecule under ionization provides valuable structural information. Common fragmentation pathways for such amides involve cleavage of the amide bond, which can lead to the formation of characteristic fragment ions. purdue.eduresearchgate.net
| Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - m-tolylamino]⁺ | Loss of the m-tolylamino radical |
| [pyrimidinoyl]⁺ | Fragment corresponding to the pyrimidine-2-carbonyl cation |
| [m-tolyl]⁺ | Fragment corresponding to the m-tolyl cation |
Chromatographic Techniques for Purification and Purity Assessment in Research Compounds
Chromatographic methods are indispensable for the isolation and purity verification of synthesized compounds like this compound. Column chromatography, typically with silica (B1680970) gel as the stationary phase and a solvent system such as ethyl acetate (B1210297) and pentane, is a standard purification technique. acs.orgnih.gov
Biological Activity and Pharmacological Investigations of N M Tolyl Pyrimidine 2 Carboxamide Derivatives
Anticancer Activity Research of Pyrimidine (B1678525) Carboxamides
The fight against cancer has been a major focus for the development of novel pyrimidine carboxamide derivatives. imist.ma These compounds have demonstrated promising results in various studies, showcasing their potential to inhibit cancer cell growth and induce apoptosis. imist.ma
In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, A549, MCF-7, HCT116)
Numerous studies have evaluated the in vitro antiproliferative activity of N-(m-tolyl)pyrimidine-2-carboxamide derivatives against a panel of human cancer cell lines. These cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), are standard models for assessing the cytotoxic potential of new compounds. researchgate.netnih.govnih.govnih.govnih.gov
Research has shown that the substitution pattern on the pyrimidine and tolyl rings significantly influences the anticancer activity. For instance, certain pyrimidine-based carbonitrile benzothiazole (B30560) derivatives have shown potent activity against a range of cancer cell lines. rsc.org Similarly, indolyl-pyrimidine derivatives have been found to exhibit enhanced cytotoxic activity against MCF-7, HepG2, and HCT-116 cancer cells, particularly those with electronegative and lipophilic substituents on the phenyl ring. nih.gov
In one study, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated. nih.gov Compound 6A from this series demonstrated potent antiproliferative activity against HepG2 and A549 cells, with IC50 values less than 10 µM, while showing low cytotoxicity in normal cells. nih.gov Another study on thiazolidine-2,4-diones bearing heterocyclic rings found that compounds 5g and 4g were particularly effective against HepG2, A549, MCF-7, and HCT116 cell lines. nih.gov Specifically, compound 5g showed higher activity against HepG2 than the standard drug sorafenib. nih.gov
Furthermore, research on pyrrolizine/indolizine-bearing isoindole moieties revealed that the difluoro-substituted indolizine (B1195054) derivative 6o had the most potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cell lines. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Pyrimidine Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6A | HepG2 | < 10 | nih.gov |
| 6A | A549 | < 10 | nih.gov |
| 5g | HepG2 | 3.86 | nih.gov |
| 5g | A549 | 7.55 | nih.gov |
| 5g | MCF-7 | 10.65 | nih.gov |
| 5g | HCT116 | 9.04 | nih.gov |
| 4g | HepG2 | 6.22 | nih.gov |
| 4g | A549 | 12.92 | nih.gov |
| 4g | MCF-7 | 10.66 | nih.gov |
| 4g | HCT116 | 11.17 | nih.gov |
| 6o | HepG2 | 6.02 | nih.gov |
| 6o | HCT-116 | 5.84 | nih.gov |
| 6o | MCF-7 | 8.89 | nih.gov |
| 6m | HePG2 | 11.97 | nih.gov |
| 6m | HCT-116 | 28.37 | nih.gov |
| 6m | MCF-7 | 19.87 | nih.gov |
Modulation of Apoptosis Pathways by Pyrimidine Carboxamide Analogues
Beyond simply inhibiting cell growth, researchers have investigated the mechanisms by which pyrimidine carboxamide analogues induce cancer cell death. A key mechanism is the modulation of apoptosis, or programmed cell death, which is often dysregulated in cancer. nih.govelsevierpure.comnih.gov
Studies have shown that certain pyrimidine carboxamide derivatives can trigger apoptosis through various signaling pathways. nih.gov For example, compound 6A , a (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivative, was found to induce apoptosis in a time- and dose-dependent manner. nih.gov This was evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and a significant stimulation of caspase-3 activity, leading to RXRα-dependent apoptosis. nih.gov The retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a crucial role in cancer development, and its modulation by these compounds highlights a specific therapeutic target. nih.gov
The apoptotic process is broadly divided into the extrinsic and intrinsic pathways. nih.gov The extrinsic pathway is initiated by death receptors like Fas, leading to the activation of caspase-8, while the intrinsic pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins, culminating in caspase-9 activation. nih.gov Both pathways converge on the activation of caspase-3. nih.gov The ability of pyrimidine carboxamide analogues to influence these pathways, for instance by acting as RXRα antagonists, underscores their potential as sophisticated anticancer agents that can exploit the cell's own death machinery. nih.gov
Anti-inflammatory Activity Studies
Inflammation is a complex biological response implicated in various diseases. Pyrimidine derivatives, including N-(m-tolyl)pyrimidine-2-carboxamides, have been investigated for their potential to mitigate inflammatory processes. semanticscholar.orgnih.gov
One study focused on newly synthesized 4,5-dihydrothieno[3,2-e] semanticscholar.orgfoliamedica.bgnih.govtriazolo[4,3-a]pyrimidine-2-carboxamides. nih.gov Several of these compounds, notably 10a , 10c , and 11c , demonstrated significant anti-inflammatory activity in animal models of acute and subacute inflammation. nih.gov Importantly, these active compounds also exhibited a good safety profile with low ulcerogenic effects. nih.gov
Another area of research has explored 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives. nih.gov In this study, compounds 3a , 4c , and 8c showed the highest percentage of inhibition of protein denaturation, a marker of anti-inflammatory activity, at a concentration of 250 µg/ml. nih.gov Their efficacy was comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. nih.gov
Table 2: Anti-inflammatory Activity of Selected Pyrimidine and Thiadiazole Carboxamide Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 10a, 10c, 11c | Formalin-induced paw edema | Remarkable anti-inflammatory activity | nih.gov |
| 3a | Protein denaturation inhibition | 83.24% inhibition at 250 µg/ml | nih.gov |
| 4c | Protein denaturation inhibition | 86.44% inhibition at 250 µg/ml | nih.gov |
| 8c | Protein denaturation inhibition | 85.14% inhibition at 250 µg/ml | nih.gov |
Antidiabetic Activity Research
The search for new and effective treatments for diabetes has led to the exploration of various heterocyclic compounds, including pyrimidine derivatives. semanticscholar.orgmdpi.com Research has shown that certain this compound analogues possess promising antidiabetic properties. semanticscholar.org
A study involving the synthesis of a series of 1,3,4-oxadiazole (B1194373) bearing tetrahydropyrimidines evaluated their in vitro antidiabetic activity. semanticscholar.org The results indicated that compounds 4a , 4e , 4g , and 4i exhibited good inhibitory activity compared to the standard drug acarbose. foliamedica.bg This activity was attributed to the presence of electron-withdrawing and hydroxyl groups. foliamedica.bg
Another study focused on novel pyrimidine derivatives as dual inhibitors of α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion. mdpi.comnih.gov Compound 4 in this study, which features a fluoro substituent, demonstrated the highest inhibitory activity against both enzymes, with IC50 values of 12.16 ± 0.12 µM for α-glucosidase and 11.13 ± 0.12 µM for α-amylase. mdpi.comnih.gov These values were comparable to those of acarbose. mdpi.comnih.gov
Table 3: Antidiabetic Activity of Selected Pyrimidine Carboxamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4 | α-glucosidase | 12.16 ± 0.12 | nih.gov |
| 4 | α-amylase | 11.13 ± 0.12 | nih.gov |
| 6 | α-glucosidase | 16.13 ± 0.11 | nih.gov |
| 6 | α-amylase | 15.17 ± 0.07 | nih.gov |
| 9 | α-glucosidase | 19.11 ± 0.11 | nih.gov |
| 9 | α-amylase | 18.16 ± 0.08 | nih.gov |
Antiviral Activity Investigations (e.g., against influenza, Zika, Dengue viruses)
The emergence and re-emergence of viral diseases necessitate the development of new antiviral agents. Pyrimidine derivatives have shown potential in this area, with studies investigating their activity against a range of viruses. semanticscholar.orgnih.gov
Recent research has focused on developing pyrimidine and pyridine (B92270) derivatives as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govmdpi.com A derivative, 2d , which contains a pyrimidine core, demonstrated a significant inhibitory effect on the interaction between the PA and PB1 subunits of the polymerase, with an IC50 value of 90.1 μM. nih.gov This compound also showed potent antiviral activity in a plaque reduction assay with an EC50 value of 2.8 μM. nih.gov
Furthermore, pyrimidine analogues have been identified as entry inhibitors for Zika virus (ZIKV) and Dengue virus (DENV). nih.gov These viruses, transmitted by mosquitoes, pose a significant global health threat. nih.gov A recent study identified compound 16a as a potent inhibitor of both DENV-2 and ZIKV, with EC50 values of 1.4 μM and 2.4 μM, respectively. nih.gov This research highlights the potential of pyrimidine derivatives to target the viral envelope protein, a key player in the virus's entry into host cells. nih.gov
Enzyme Inhibition Studies of Pyrimidine Carboxamide Derivatives
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Pyrimidine carboxamide derivatives have been shown to inhibit various enzymes, contributing to their diverse pharmacological activities. acs.orgnih.gov
One area of focus has been the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids called N-acylethanolamines (NAEs). acs.orgnih.gov A high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent optimization of this lead compound led to the development of LEI-401 , a potent and selective NAPE-PLD inhibitor with nanomolar potency. acs.orgnih.gov
The structure-activity relationship (SAR) studies revealed that specific structural modifications were key to enhancing the inhibitory activity. acs.orgnih.gov For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group increased the activity by 10-fold. nih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov NAEs are involved in numerous physiological processes, such as pain, appetite, and inflammation, making NAPE-PLD an attractive therapeutic target. nih.gov
Research into a library of pyrimidine-4-carboxamide derivatives has led to the identification of potent NAPE-PLD inhibitors. acs.org A high-throughput screening hit was systematically modified at three positions (R₁, R₂, and R₃) to optimize its inhibitory potency and physicochemical properties. acs.org While the N-cyclopropylmethyl group at the R₁ position was found to be optimal, modifications at the R₂ and R₃ positions yielded significant improvements. acs.org
Key findings from the structure-activity relationship (SAR) studies include:
Conformational Restriction: Replacing a flexible N-methylphenethylamine group at the R₂ position with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency. acs.org
Polarity and Size: Substituting a morpholine group at the R₃ position with a smaller and more polar (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity. acs.org
This optimization culminated in the development of LEI-401, a potent and selective NAPE-PLD inhibitor with a pIC₅₀ of 7.14 and drug-like properties suitable for in vivo studies. nih.govacs.org The core pyrimidine-carboxamide structure is crucial for this activity, acting as a scaffold for the substituents that interact with the enzyme's active site. nih.gov
Table 1: NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives
| Compound | R₂ Substituent | R₃ Substituent | pIC₅₀ (± SEM) |
| Hit Compound | N-methylphenethylamine | Morpholine | 5.30 ± 0.05 |
| Optimized R₂ | (S)-3-phenylpiperidine | Morpholine | 5.79 ± 0.06 |
| LEI-401 | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |
Data sourced from SAR studies on pyrimidine-4-carboxamides. acs.org
Retinoid X Receptor Alpha (RXRα) Antagonism
Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a critical role in regulating gene transcription involved in cell growth, differentiation, and apoptosis. nih.gov Its abnormal function is implicated in various cancers, making RXRα modulators, particularly antagonists, a subject of intense research for anticancer therapies. nih.govsemanticscholar.org
A series of derivatives based on a (pyrimidin-2-ylamino)benzoyl hydrazine-1-carboxamide scaffold were synthesized and evaluated for their ability to act as RXRα antagonists. nih.gov These studies aimed to identify compounds that could inhibit the activity of RXRα, potentially inducing apoptosis in cancer cells. nih.govresearchgate.net
Within this series, compound 6A emerged as a potent RXRα antagonist with a half-maximal effective concentration (EC₅₀) of 1.68 µM. nih.govresearchgate.net Further biological assays confirmed that it selectively binds to the RXRα ligand-binding domain (LBD) with a submicromolar affinity (Kd = 1.20 x 10⁻⁷ M) and inhibits 9-cis-retinoic acid (a natural RXR agonist)-induced activity in a dose-dependent manner. nih.govresearchgate.net The research highlighted that the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold was essential for the observed antagonist activity. semanticscholar.org A specific derivative, 2-(4-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)benzoyl)-N-(m-tolyl) hydrazine-1-carboxamide (6p) , was also synthesized as part of this investigation. researchgate.net
Table 2: RXRα Antagonist Activity of Lead Pyrimidine Derivatives
| Compound | Description | Antagonist Activity (EC₅₀) |
| 6A | (4-(Pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivative | 1.68 ± 0.22 µM |
Data sourced from studies on pyrimidine-based RXRα antagonists. nih.govresearchgate.net
Bone Anabolic Activity and Osteogenesis Promotion Studies
The development of orally bioavailable small molecules that promote bone formation is a significant goal in osteoporosis treatment. nih.govnih.gov Research has identified pyrimidine derivatives as a promising class of compounds with potent bone anabolic properties. nih.govnih.gov
In a study involving 31 pyrimidine derivatives, a compound identified as 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide) was found to be the most efficacious anabolic agent. nih.gov This derivative demonstrated remarkable potency, promoting osteogenesis at a concentration of 1 pM in vitro. nih.govnih.gov The in vitro potential was subsequently confirmed in an in vivo fracture defect model, where the compound advanced the rate of bone formation. nih.govnih.gov
Upregulation of Osteogenic Gene Expression (e.g., RUNX2, type 1 col)
A key mechanism for bone formation is the differentiation of mesenchymal stem cells into osteoblasts, a process governed by the expression of specific genes. Runt-related transcription factor 2 (RUNX2) is a master regulator of osteoblast differentiation, essential for bone formation. nih.gov
The potent pyrimidine derivative 18a was shown to promote osteogenesis by significantly upregulating the expression of critical osteogenic genes. nih.gov In calvarial osteoblast cells treated with compound 18a, quantitative real-time polymerase chain reaction (qPCR) analysis revealed a marked increase in the mRNA levels of both RUNX2 and type 1 collagen (col) . nih.gov This upregulation directly contributes to the enhanced bone-forming activity observed with this compound. nih.gov
Activation of Intracellular Signaling Pathways (e.g., BMP2/SMAD1)
The bone morphogenetic protein (BMP) signaling pathway is fundamental to bone development and regeneration. Specifically, the BMP2/SMAD1 pathway plays a predominant role in osteogenic differentiation. nih.govnih.gov Upon binding of the BMP2 ligand to its receptor, the intracellular protein SMAD1 is phosphorylated. nih.gov
Investigations into the mechanism of action for compound 18a revealed that it exerts its bone-forming effects by stimulating the BMP2/SMAD1 signaling pathway. nih.gov Treatment of osteoblast precursor cells with this pyrimidine derivative led to a significant increase in the phosphorylation of SMAD1. nih.gov This activation of SMAD1 consequently stimulates the downstream expression of osteogenic genes like RUNX2 and type 1 collagen, providing a clear molecular basis for its anabolic activity. nih.gov
Antimicrobial Activity Research (e.g., antibacterial, antifungal)
The pyrimidine core is a constituent of many compounds with a broad spectrum of biological activities, including antimicrobial properties. foliamedica.bg Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have been of particular interest to medicinal chemists. ijacskros.com
A series of novel N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/furan-2-carboxamide derivatives were synthesized and screened for their antibacterial and antifungal activities. ijacskros.com The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Aspergillus niger, Candida albicans). ijacskros.com Several derivatives, including those with a tolylamino substitution, showed promising activity. For example, compound 8c (N-(4-(p-tolylamino)thieno[2,3-d]pyrimidin-2-yl) furan-2-carboxamide) was among the synthesized and tested derivatives. ijacskros.com The results indicated that compounds with specific electron-withdrawing or halogen substitutions on the phenylamino (B1219803) ring at the 4-position of the thieno[2,3-d]pyrimidine (B153573) core exhibited the most significant antimicrobial effects. ijacskros.com Other related structures, such as pyrazolo[1,5-a] pyrimidines, have also been evaluated, with compounds like 2-((4-Bromophenyl)amino)-7-(p-tolyl)pyrazolo[1,5-a] pyrimidine-3-carboxamide (10m) showing activity. nih.gov
Structure Activity Relationship Sar Studies of N M Tolyl Pyrimidine 2 Carboxamide Scaffolds
Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Potency and Selectivity
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and its substitution pattern profoundly influences the biological activity of its derivatives. nih.govnih.gov The position, number, and nature of substituents on the pyrimidine ring are critical determinants of potency and selectivity. nih.govresearchgate.net
Research on pyrimidine-4-carboxamides, for instance, has shown that modifications at various positions lead to significant changes in inhibitory activity. acs.orgnih.gov A study that systematically varied substituents at the R2 and R3 positions of a pyrimidine-4-carboxamide (B1289416) core demonstrated that these changes were key to optimizing potency. For example, replacing a morpholine (B109124) group at the R3 position with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group at the same position increased activity twofold. acs.org The most significant enhancement was observed when an (S)-3-hydroxypyrrolidine was introduced, resulting in a 10-fold increase in activity when combined with an optimal R2 substituent. acs.orgnih.gov This suggests that both steric and electronic properties of the substituents at this position are crucial for interaction with the target protein.
Furthermore, the placement of nitrogen atoms within the heterocyclic core itself is vital. When the pyrimidine ring was replaced with an isomeric pyridine (B92270) core, the resulting biological activity was altered, underscoring the specific role of the 1,3-diazine structure in molecular recognition. acs.orgnih.gov Studies on thieno[2,3-d]pyrimidines have also shown that substitutions on the pyrimidine portion of the fused ring system are critical for activity. ijacskros.com For example, introducing various substituted phenylamino (B1219803) groups at the C4 position of the thieno[2,3-d]pyrimidine (B153573) core led to a range of biological activities, with electron-withdrawing groups like trifluoromethyl and trifluoromethoxy on the phenyl ring proving beneficial. ijacskros.com
| Scaffold Position | Substituent | Impact on Potency | Reference |
| Pyrimidine C6 (R3) | Morpholine | Baseline Activity | acs.orgnih.gov |
| Pyrimidine C6 (R3) | Piperidine | Similar to Morpholine | acs.org |
| Pyrimidine C6 (R3) | Dimethylamine | 2-fold increase | acs.org |
| Pyrimidine C6 (R3) | (S)-3-hydroxypyrrolidine | ~4-fold increase | acs.orgnih.gov |
| Pyrimidine C2 (R2) | N-methylphenethylamine | Important for activity | acs.orgnih.gov |
| Pyrimidine C2 (R2) | (S)-3-phenylpiperidine | 3-fold increase | acs.orgnih.gov |
| Thieno[2,3-d]pyrimidine C4 | p-Tolylamino | Good Activity | ijacskros.com |
| Thieno[2,3-d]pyrimidine C4 | 4-(Trifluoromethyl)phenylamino | Good Activity | ijacskros.com |
Influence of Amide Linker Modifications on Activity
The carboxamide linker is not merely a spacer but an essential pharmacophoric element, playing a critical role in binding to target proteins, often through hydrogen bond interactions. nih.govresearchgate.net Modifications to this linker have profound effects on biological activity.
A key finding is the importance of the amide N-H proton. Methylation of the amide nitrogen in a series of pyrimidine-4-carboxamide inhibitors resulted in a complete loss of potency. acs.orgnih.gov This strongly suggests that the amide proton acts as a crucial hydrogen bond donor, forming a key interaction within the binding site of the target enzyme. acs.orgnih.gov
The nature of the substituent attached to the amide carbonyl (the N-acyl group) is also important. In the same pyrimidine-4-carboxamide series, removing the methylene (B1212753) group between the amide and a cyclopropyl (B3062369) ring reduced activity. acs.orgnih.gov Exploration of linear alkylamide substituents revealed that a propyl chain was optimal for inhibition, while branching or the introduction of larger aromatic groups was less favorable. acs.orgnih.gov This indicates that the binding pocket accommodating this part of the molecule is likely narrow and lipophilic. acs.orgnih.gov
Bioisosteric replacement of the amide linker has also been explored. For example, replacing the typical carboxamide with a thioacetamide (B46855) linker was a successful strategy in a series of anti-influenza agents, with the resulting compounds showing significant activity. nih.gov This demonstrates that while the hydrogen bonding capability is often key, other linker geometries and electronic properties can be successfully employed.
| Amide Linker Modification | Resulting Activity | Implication | Reference |
| N-Methylation | Complete loss of potency | N-H is a critical H-bond donor | acs.orgnih.gov |
| N-Propylamide | Optimal inhibition | Favorable interaction in a lipophilic pocket | acs.orgnih.gov |
| N-Benzylamide | Less favorable | Steric hindrance or unfavorable interactions | acs.orgnih.gov |
| Thioamide replacement | Maintained significant activity | Successful bioisosteric replacement | nih.gov |
The Role of the m-Tolyl Moiety and Other Aromatic/Heteroaromatic Substituents
The terminal aromatic ring, represented by the m-tolyl group in the parent compound, typically binds in a hydrophobic pocket of the target protein. Its substitution pattern and orientation are critical for achieving high potency and selectivity.
In a series of pyrimidine derivatives designed as anti-influenza agents, a thio-N-(m-tolyl)acetamide side chain was a recurring feature in active compounds, highlighting the utility of this specific moiety. nih.gov Similarly, in the development of novel furo[2,3-d]pyrimidine (B11772683) derivatives, substituting a particular position with an m-tolyl group enhanced the cytotoxic activity against cancer cell lines. nih.gov
However, the m-tolyl group is not always optimal and can often be improved upon. SAR studies on thieno[2,3-d]pyrimidine derivatives showed that replacing an unsubstituted phenylamino group at C4 with a p-tolylamino group was a favorable modification. ijacskros.com Further exploration revealed that other substituents on this terminal phenyl ring, such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3), also yielded potent compounds. ijacskros.com This indicates that the electronic properties and size of the substituent on this aromatic ring can be fine-tuned to maximize interactions. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, a 4-methyl-benzyl amino group (a close analogue to m-tolyl) was found to be the most potent, demonstrating the importance of the substituted benzyl (B1604629) moiety. nih.gov The effectiveness of different organic substituents, such as phenyl versus tolyl, has been noted as a factor influencing the biological activity of pyrimidine-based compounds. mdpi.com
| Aromatic Moiety | Compound Series | Observation | Reference |
| m-Tolyl | Furo[2,3-d]pyrimidines | Enhanced cytotoxic activity | nih.gov |
| p-Tolyl | Thieno[2,3-d]pyrimidines | Favorable modification over unsubstituted phenyl | ijacskros.com |
| 4-(Trifluoromethyl)phenyl | Thieno[2,3-d]pyrimidines | Potent activity | ijacskros.com |
| 4-Methyl-benzyl | Imidazo[1,2-a]pyridines | Most potent analogue in the series | nih.gov |
| Phenyl vs. Tolyl | Antimony-pyrimidine complexes | Type of substituent influences anticancer properties | mdpi.com |
Stereochemical Considerations in Activity Modulation
The introduction of chiral centers into the N-(m-tolyl)pyrimidine-2-carboxamide scaffold can have a dramatic effect on biological activity, often leading to significant differences in potency between enantiomers. This stereoselectivity arises from the three-dimensional nature of the protein binding site, which can preferentially accommodate one stereoisomer over the other.
A compelling example is seen in the optimization of pyrimidine-4-carboxamide inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). acs.orgnih.gov Conformational restriction of a flexible N-methylphenethylamine substituent at the R2 position by replacing it with a rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency. acs.orgnih.gov Combining this optimal (S)-phenylpiperidine at R2 with an (S)-3-hydroxypyrrolidine group at R3 led to a further tenfold increase in activity, yielding the most potent compound in the series. acs.orgnih.gov This demonstrates a clear preference for the (S)-configuration at both chiral centers.
Similarly, in a series of pyrazolopyrimidine allosteric modulators, the R-isomer was consistently found to be significantly more potent than the corresponding S-isomer across multiple enantiomeric pairs. nih.gov These findings underscore the importance of controlling stereochemistry in the design of potent pyrimidine carboxamide inhibitors. The use of chiral auxiliaries and stereospecific synthetic methods is often employed to produce enantiomerically pure compounds, allowing for the full potential of the pharmacophore to be realized. nih.gov
| Compound Series | Chiral Substituent | Stereoisomer | Impact on Potency | Reference |
| Pyrimidine-4-carboxamides | 3-Phenylpiperidine (at R2) | (S) | 3-fold more potent than flexible analogue | acs.orgnih.gov |
| Pyrimidine-4-carboxamides | 3-Hydroxypyrrolidine (at R3) | (S) | Contributed to 10-fold potency increase in combination | acs.orgnih.gov |
| Pyrazolopyrimidines | Various | (R) | Significantly more potent than (S)-isomer | nih.gov |
Identification of Essential Pharmacophore Features in Pyrimidine Carboxamide Inhibitors
Based on extensive SAR studies, a general pharmacophore model for pyrimidine carboxamide inhibitors can be proposed. This model outlines the key structural features required for effective binding and biological activity. researchgate.netnih.gov
The essential features generally include:
A Heterocyclic Core: A flat, aromatic heterocyclic system, such as a pyrimidine, pyrazolopyrimidine, or thienopyrimidine, serves as the central scaffold. researchgate.netacs.org This core often engages in crucial π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine) in the target's binding site. acs.org
A Hydrogen Bond Donor/Acceptor Linker: The carboxamide linker is a critical pharmacophoric element. researchgate.net The amide N-H typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows the linker to form a bidentate hydrogen bond interaction with key residues (e.g., glutamate (B1630785) and aspartate) in the hinge region of many kinases. researchgate.net
A Hydrophobic Moiety: A terminal, often substituted, aromatic or heteroaromatic ring (like the m-tolyl group) that occupies a hydrophobic pocket. researchgate.net This region is often referred to as an allosteric or back pocket. The nature and substitution pattern of this ring are crucial for tuning potency and selectivity.
This three-part model is characteristic of many Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. researchgate.net Crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bound to sirtuin 3 (SIRT3) have confirmed this binding mode, showing the thienopyrimidine core in the active site cleft, making π-stacking interactions, and occupying the nicotinamide (B372718) C-pocket. acs.org The development of pharmacophore and 3D-QSAR models further helps in characterizing and predicting the molecular features essential for binding and activity. ingentaconnect.com
Molecular Mechanism of Action and Target Identification for Pyrimidine 2 Carboxamide Derivatives
Elucidation of Specific Molecular Targets (e.g., enzymes, receptors, protein-protein interactions)
Research into pyrimidine-2-carboxamide (B1283407) derivatives has identified a multitude of specific molecular targets, highlighting their potential as versatile therapeutic agents. These targets span various protein families, including enzymes crucial for metabolic processes and signaling, cell surface receptors, and protein-protein interactions that are vital for pathological processes.
Enzymes: A primary area of investigation has been the inhibition of enzymes. Pyrimidine (B1678525) carboxamides have shown significant inhibitory activity against:
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Several pyrimidine carboxamide derivatives have been identified as potent inhibitors of α-glucosidase, suggesting their potential as antidiabetic agents. researchgate.netnih.govmdpi.com
Urease: Inhibition of this enzyme is a strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. Pyridine (B92270) carboxamide derivatives have demonstrated potent urease inhibition. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are targets for the treatment of Alzheimer's disease. Pyrimidine-5-carboxamide derivatives have been developed as effective AChE inhibitors. nih.govacs.org
Kinases: This family of enzymes is central to cell signaling and is a major target in oncology. Pyrimidine derivatives have been shown to inhibit PIM-1 kinase, Epidermal Growth Factor Receptor (EGFR) kinase, Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs). rsc.orgmdpi.comrsc.org
Sirtuins: These are a class of proteins that play a role in aging, metabolism, and cellular stress. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent, low-nanomolar inhibitors of SIRT1, SIRT2, and SIRT3. acs.org
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD): This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of lipid mediators. Pyrimidine-4-carboxamides are potent inhibitors of NAPE-PLD. nih.govacs.org
Other Enzymes: Other targeted enzymes include biotin (B1667282) carboxylase, InhA (a key enzyme in Mycobacterium tuberculosis), and cyclooxygenase-2 (COX-2). openmedicinalchemistryjournal.comrsc.orgresearchgate.net
Receptors: Pyrimidine carboxamides also interact with various cell surface and nuclear receptors:
Adenosine (B11128) Receptors: Derivatives have been investigated as antagonists for the A2A adenosine receptor, a target in Parkinson's disease. tcmsp-e.com
Serotonin (B10506) Receptors: Arylpiperazine-containing pyrimidine 4-carboxamide derivatives have been evaluated for their binding to 5-HT2A and 5-HT2C serotonin receptors and the serotonin transporter (SERT), indicating potential as antidepressants. bohrium.com
GABA-A Receptors: Imidazo[1,2-a]pyrimidines are known to be ligands for the benzodiazepine (B76468) binding site on GABA-A receptors. dergipark.org.tr
Retinoid X receptor α (RXRα): A related compound, 2-(4-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)benzoyl)-N-(m-tolyl) hydrazine-1-carboxamide, has been studied as an RXRα antagonist. tandfonline.com
Protein-Protein Interactions (PPIs): Disrupting protein-protein interactions is an emerging therapeutic strategy.
Influenza Virus Polymerase: Pyrimidine derivatives decorated with a thio-N-(m-tolyl)acetamide side chain have been synthesized to inhibit the interaction between the PA and PB1 subunits of the influenza virus's RNA-dependent RNA polymerase. nih.gov
Huntingtin-Calmodulin Interaction: Certain small molecules, including pyrimidine-2-carboxamide derivatives, have been identified as disruptors of the mutant huntingtin-calmodulin protein-protein interaction, which is relevant to Huntington's disease. nih.gov
Characterization of Ligand-Receptor Binding Interactions
The efficacy of pyrimidine-2-carboxamide derivatives is rooted in their specific binding interactions with their molecular targets. Molecular docking and crystallography studies have provided detailed insights into these interactions.
The pyrimidine core frequently serves as a scaffold that can be extensively decorated with various functional groups to achieve specific binding modes. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
Enzyme Active Sites: In many cases, these inhibitors bind directly within the enzyme's active site. For instance, thieno[3,2-d]pyrimidine-6-carboxamide inhibitors of SIRT3 bind in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.org A key interaction involves a π-stacking interaction between the thienopyrimidine core and a phenylalanine residue (Phe157). acs.org Similarly, in AChE, derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS), often forming hydrogen bonds with residues like Phe295 and Arg296. nih.govacs.org For α-glucosidase, hydrophobic interactions are considered a key factor in binding activity. nih.gov
Receptor Binding Pockets: When targeting G protein-coupled receptors like the A2A adenosine receptor, pyrimidine derivatives anchor within the transmembrane helices. tcmsp-e.com Binding is stabilized by aromatic stacking and hydrogen bonds with key residues such as Phe168, Glu169, and Asn253. tcmsp-e.com
Allosteric Sites: Some derivatives act as allosteric modulators. For example, some non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a pyrimidine scaffold bind to an allosteric pocket on the HIV reverse transcriptase, causing a conformational change that inhibits its function. nih.gov These interactions are dominated by hydrophobic π-π interactions with aromatic residues in the enzyme. nih.gov
Protein-Protein Interfaces: In the case of PPI inhibitors, such as those targeting the influenza polymerase PA-PB1 interaction, the derivatives are designed to fit into hydrophobic pockets at the interface of the two protein subunits, thereby preventing the formation of the functional complex. nih.gov
The specific compound N-(m-tolyl)pyrimidine-2-carboxamide features a tolyl group, which can engage in hydrophobic and van der Waals interactions within a binding pocket. The carboxamide group is a classic hydrogen bond donor and acceptor, and the pyrimidine ring can participate in π-stacking interactions with aromatic amino acid residues of the target protein.
Investigations into the Modulation of Intracellular Biochemical Pathways
The interaction of pyrimidine-2-carboxamide derivatives with their molecular targets initiates a cascade of events that modulate intracellular biochemical pathways. The specific pathway affected is directly related to the function of the inhibited protein.
Metabolic Pathways: Inhibition of enzymes like α-glucosidase directly impacts carbohydrate metabolism. researchgate.netnih.govmdpi.com The de novo pyrimidine biosynthesis pathway itself is intricately linked with the mitochondrial respiratory chain and the oxidative phosphorylation system (OXPHOS). researchgate.net Dihydroorotate dehydrogenase, an enzyme in this pathway, transfers electrons to the electron transport chain, meaning that modulation of pyrimidine synthesis can directly impact cellular energy production. researchgate.net The Rut pathway, responsible for pyrimidine degradation and nitrogen release, is another fundamental metabolic process that could be affected. asm.org
Signal Transduction Pathways: A significant number of pyrimidine derivatives target kinases, which are central nodes in signal transduction. rsc.org For example, inhibiting PIM-1 kinase or EGFR disrupts signaling cascades that are often hyperactive in cancer cells, leading to the induction of apoptosis and the suppression of cell proliferation. rsc.orgmdpi.comrsc.org
Neurotransmitter Pathways: By inhibiting AChE, pyrimidine carboxamides increase the availability of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a key strategy in managing Alzheimer's disease. nih.govacs.org Targeting serotonin receptors and transporters directly modulates serotonergic neurotransmission, which is a cornerstone of antidepressant therapy. bohrium.com
Lipid Signaling Pathways: The inhibition of NAPE-PLD by pyrimidine-4-carboxamides leads to a reduction in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. nih.govacs.org This directly alters the signaling of this family of lipid mediators, which are involved in regulating processes like pain, inflammation, and mood. nih.gov
Enzyme Kinetic Studies of Pyrimidine Carboxamide Inhibitors
Enzyme kinetic studies are essential for quantifying the potency and mechanism of action of inhibitors. For pyrimidine carboxamide derivatives, these studies have revealed a range of potencies and inhibitory mechanisms.
The data below summarizes findings for various pyrimidine carboxamide derivatives against different enzyme targets.
Table 1: Kinetic Data for α-Glucosidase Inhibitors
| Compound Series | Potency (IC₅₀) | Inhibition Constant (Kᵢ) | Mode of Inhibition | Citation |
| Pyridazine-carboxamides | 3.64 ± 0.13 µM | - | - | researchgate.net |
| Pyridazine-triazole hybrid | 1.7 µM | - | Uncompetitive | researchgate.net |
| Pyrimidinyl-piperazine carboxamides | 0.4 - 1.5 µM | 0.74 µM (for 21c ) | Competitive | nih.gov |
| Pyrimidine-pyrazine-oxazoles | 1.1 - 1.16 mg/mL | - | - | mdpi.com |
Table 2: Kinetic Data for Cholinesterase (ChE) Inhibitors
| Compound | Target Enzyme | Potency (IC₅₀) | Inhibition Constant (Kᵢ) | Mode of Inhibition | Citation |
| 10q | AChE | 0.88 ± 0.78 µM | - | Mixed | nih.gov |
| 9 | EeAChE | - | 312 ± 108 nM | Mixed | acs.org |
| 13 | EeAChE | - | 426 ± 132 nM | Mixed | acs.org |
| 19 | EeAChE | - | - | Uncompetitive | acs.org |
Table 3: Kinetic Data for Various Enzyme and Protein-Protein Interaction Inhibitors
| Compound | Target | Potency (IC₅₀) | Inhibition Constant (Kᵢ) | Mode of Inhibition | Citation |
| Rx-6 | Urease | 1.07 ± 0.043 µM | - | Competitive | mdpi.com |
| 1e | Influenza PA-PB1 PPI | 52.6 µM | - | - | nih.gov |
| 2d | Influenza PA-PB1 PPI | 90.1 µM | - | - | nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1/2/3 | Low nanomolar | - | - | acs.org |
| 4 | PIM-1 Kinase | 11.4 nM | - | - | rsc.org |
| 10 | PIM-1 Kinase | 17.2 nM | - | - | rsc.org |
| 1 (LEI-401) | NAPE-PLD | pIC₅₀ = 7.14 ± 0.04 | 27 nM | - | acs.org |
| 16 | EGFR-TK | 0.034 µM | - | - | rsc.org |
| 153 | FLT3/D835Y | 5.9 ± 0.1 nM | - | - | mdpi.com |
Computational Chemistry and Molecular Modeling in N M Tolyl Pyrimidine 2 Carboxamide Research
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties like frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand a molecule's reactivity and electronic behavior. nih.govmaterialsciencejournal.org
In studies of pyrimidine (B1678525) derivatives, DFT calculations are routinely performed using functionals like B3LYP combined with basis sets such as 6-31G** or 6-311G(d,p). nih.govmaterialsciencejournal.org The energy of the HOMO is associated with the molecule's ability to donate electrons, where higher HOMO energy indicates a better electron donor. nih.gov Conversely, the LUMO energy relates to the ability to accept electrons, with lower LUMO energy signifying a better electron acceptor. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For instance, in a study on 1,2,3-triazole-pyrimidine hybrids, which include an m-tolylamino pyrimidine moiety, DFT calculations were used to optimize the molecular geometries and determine these electronic parameters. nih.gov Such analyses help in understanding the non-bonding interactions, like hydrogen bonding, that can occur between the ligand and its biological target. nih.gov The electron density and chemical behavior can also be predicted using molecular electrostatic potential (MEP) plots, which visualize the charge distribution and are useful for understanding intermolecular interactions. materialsciencejournal.org
Table 1: Representative DFT Calculation Parameters for Pyrimidine Derivatives
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G** | Optimization of equilibrium geometries for triazole-pyrimidine hybrids. | nih.gov |
| Electronic Properties | DFT/B3LYP/6-311G(d,p) | Calculation of HOMO, LUMO, and other chemical properties for a tolyl-perimidine derivative. | materialsciencejournal.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This method is instrumental in predicting the activity of new, unsynthesized molecules.
For pyrimidine-based compounds, QSAR models are developed by calculating various molecular descriptors (e.g., electronic, thermodynamic, topological) and linking them to observed biological activities, such as cytotoxicity against cancer cell lines. nih.gov A study on 1,2,3-triazole-pyrimidine derivatives successfully developed a QSAR model that could reproduce the observed IC₅₀ values against the MGC-803 gastric cancer cell line. nih.gov The statistical quality of this model was confirmed by high values for the coefficient of determination (R² = 0.950) and cross-validation coefficient (CV.R² = 0.970), indicating a robust and predictive model. nih.gov
Structure-activity relationship (SAR) studies, a concept closely related to QSAR, are also crucial. In research on pyrimidine-4-carboxamides, modifications to different parts of the molecule were systematically evaluated to understand their impact on inhibitory activity. acs.org For example, it was found that an N-methylphenethylamine group was important for the inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and an ethylene (B1197577) linker was optimal for potency. acs.org These insights are vital for optimizing lead compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This simulation helps to elucidate the binding mode and predict the strength of the interaction, often measured as a docking score or binding energy.
In the context of N-(m-tolyl)pyrimidine-2-carboxamide and related structures, docking studies are used to understand how these molecules interact with specific biological targets. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2) to explore their potential as inhibitors. rsc.org Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives, including one with an m-tolyl group, were evaluated as potential dual inhibitors of PI3K/AKT through docking simulations. nih.gov
These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. nih.gov For instance, docking studies on pyrazole-chalcone conjugates identified hydrogen bond interactions with residues like ASN 249, ALA 250, and LYS 254 in the colchicine-binding site of tubulin. nih.gov Such detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors. rsc.orgmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its binding to the target protein. nih.govcardiff.ac.uk
For pyrimidine derivatives, MD simulations are employed to assess the stability of the docked pose. nih.gov A study on novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors used MD simulations to confirm that the most promising compound formed a stable complex with the target protein throughout the simulation period. nih.gov These simulations can validate the interactions predicted by docking and provide a more accurate understanding of the binding affinity by observing the dynamic behavior of the complex in a simulated physiological environment. cardiff.ac.uk
In Silico Prediction of Physicochemical and Pharmacokinetic Properties (e.g., LogP, TPSA, drug-likeness)
Key physicochemical properties predicted include the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the topological polar surface area (TPSA), an indicator of a molecule's polarity and ability to permeate cell membranes. frontiersin.orgchemscene.com Drug-likeness is often assessed using rules of thumb like Lipinski's Rule of Five and Veber's rules. rsc.org
Studies on various pyrimidine-morpholine and indolyl-pyrimidine derivatives have utilized these in silico tools. frontiersin.orgnih.gov For example, the SwissADME web tool is commonly used to calculate a range of properties. ajol.info The goal is often to design analogs with improved properties, such as enhanced hydrophilicity and reduced toxicity, as was the case in a study focused on pyrimidine-2-carboxamide (B1283407) RAGE inhibitors. nih.gov
Table 2: Predicted Physicochemical and Drug-Likeness Properties for Representative Pyrimidine Derivatives
| Compound Type | MW | MLogP | TPSA (Ų) | H-bond Acceptors | H-bond Donors | Lipinski Violations | Reference |
|---|---|---|---|---|---|---|---|
| Pyrimidine-morpholine (2a) | 301.34 | 1.29 | 56.47 | 3 | 0 | 0 | frontiersin.org |
| Pyrimidine-morpholine (2b) | 335.79 | 1.80 | 56.47 | 3 | 0 | 0 | frontiersin.org |
Derivatization and Lead Optimization Strategies for Pyrimidine 2 Carboxamide Chemotypes
The pyrimidine-2-carboxamide (B1283407) scaffold serves as a crucial chemotype in modern medicinal chemistry, forming the basis for a wide array of therapeutic candidates. The strategic derivatization and optimization of these molecules are paramount to enhancing their potency, selectivity, and pharmacokinetic profiles. This article focuses on the lead optimization strategies applied to this important class of compounds, with a specific emphasis on N-(m-tolyl)pyrimidine-2-carboxamide and its analogues.
Patent Landscape and Intellectual Property in Pyrimidine Carboxamide Chemical Research
Analysis of Patented Pyrimidine-2-carboxamide (B1283407) Derivatives for Therapeutic Applications
The patent literature reveals a vast number of pyrimidine-2-carboxamide derivatives claimed for a diverse range of therapeutic applications. The core structure is frequently utilized in the design of inhibitors for enzymes, particularly kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer and inflammation.
Patents often claim a genus of compounds, defined by a core pyrimidine (B1678525) carboxamide scaffold with variable substitution patterns, to protect a series of related molecules with potential therapeutic activity. For instance, patents for protein kinase inhibitors frequently feature the pyrimidine ring, which is instrumental in forming key hydrogen bonds within the ATP-binding site of the target kinase. mdpi.com The N-aryl carboxamide portion, such as the N-(m-tolyl) group, plays a crucial role in occupying hydrophobic pockets and dictating the selectivity and potency of the inhibitor.
Notable therapeutic areas where patented pyrimidine carboxamide derivatives are prominent include:
Oncology: A significant portion of patents focuses on anticancer agents. These compounds often target protein kinases like Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Salt-Inducible Kinases (SIKs) that are overactive in various cancers. justia.comdntb.gov.uanih.gov For example, pyrimidine-5-carboxamide derivatives have been developed as SIK inhibitors for treating inflammatory bowel disease, which shares signaling pathways with certain cancers. nih.gov
Immunology and Inflammation: The immunomodulatory properties of pyrimidine carboxamides are a major focus of patent activity. nih.gov By inhibiting kinases involved in immune cell signaling, these compounds can treat autoimmune disorders and inflammation. justia.com
Infectious Diseases: The scaffold is also explored for its potential against various pathogens, including applications as antitubercular agents. nih.gov
Metabolic and Neurological Disorders: Patents describe the use of these derivatives for conditions such as diabetes and for modulating central nervous system targets. nih.govepo.org
The following table summarizes a selection of patented pyrimidine carboxamide derivatives and their claimed therapeutic applications, illustrating the breadth of research in this area.
| Patent / Publication | Patented Derivative Class | Therapeutic Application / Target |
| US20180140602A1 | Amino pyrimidine derivatives | Combination therapy with CAR-T for CD19-expressing cancers (BTK inhibitors). justia.com |
| EP 2604604 A1 | Benzofuranyl pyrimidine-2-carboxamide derivatives | Glucokinase activators for treating Type II diabetes and obesity. epo.org |
| MDPI (Cancers, 2023) | Pyrimidine-5-carboxamide derivatives | Salt-Inducible Kinase (SIK) inhibitors for inflammatory bowel disease. nih.gov |
| EP1054004A1 | Pyrimidine-5-carboxamide derivatives | Spleen tyrosine kinase (Syk) inhibitors for allergic and inflammatory disorders. google.com |
| MDPI (CIMB, 2021) | N-phenyl-2-pyrimidine-amine derivatives (e.g., Imatinib) | Antitumor agents (protein kinase inhibitors). mdpi.com |
Innovation in Synthetic Routes Claimed within Patent Literature
Intellectual property in the pyrimidine carboxamide field extends beyond the final compounds to encompass novel and efficient synthetic methodologies. Patents often claim specific processes, key intermediates, or improvements over existing routes that offer advantages such as increased yield, reduced cost, higher purity, or better scalability.
Innovations in synthesis frequently focus on the construction of the core pyrimidine ring or the formation of the crucial amide bond. For example, one patented method describes a novel synthesis for 5-hydroxy pyrimidine-2-carboxylic acid, a vital intermediate for certain Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. google.com This route starts from 5-bromo-2-cyanopyrimidine and proceeds in two steps with high yields, providing a previously undocumented and efficient preparation method. google.com
Another area of patented innovation involves the synthesis of the 2-cyanopyrimidine (B83486) precursor itself. A process patent details the reaction of 2-chloropyrimidine (B141910) with an alkali cyanide in the presence of a specific catalyst, like 1-azabicyclo clinicaldigest.orgclinicaldigest.orgclinicaldigest.orgoctane, to produce 2-cyanopyrimidine. google.com This intermediate is then readily converted to the corresponding pyrimidine-2-carboxamidine, a key building block for synthesizing complex pyrimidine-based drugs such as the endothelin inhibitor bosentan. google.com
The development of parallel and combinatorial synthesis techniques for creating libraries of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides has also been a subject of research, enabling the rapid generation of thousands of compounds for high-throughput screening. scispace.com These methods often rely on the condensation of 5-aminopyrazole derivatives with β-diketones, followed by solution-phase acylation, demonstrating an efficient route for library synthesis. scispace.com
Emerging Trends in Patent Filings Related to Pyrimidine Carboxamide Scaffolds
The landscape of patent filings for pyrimidine carboxamides is continuously evolving, reflecting the latest discoveries in biology and medicine. Several key trends can be identified from recent patent literature:
Targeting Novel Kinases: While early patents often focused on well-established kinase families, there is a clear trend towards developing inhibitors for novel and less-explored protein kinases. mdpi.com With hundreds of kinases in the human genome, many remain untapped as drug targets, representing a significant frontier for new patent filings. mdpi.com
Increased Specificity and Selectivity: A major thrust in current research is the design of highly selective inhibitors. Early kinase inhibitors were often multi-targeted, which could lead to off-target effects. Newer patent filings frequently claim compounds with improved selectivity profiles, aiming to enhance efficacy and reduce side effects. This is often achieved by designing molecules that exploit subtle differences in the ATP-binding sites of various kinases.
Combination Therapies: There is a growing number of patents claiming the use of pyrimidine carboxamide derivatives as part of a combination therapy. justia.com For instance, a BTK inhibitor based on this scaffold has been patented for use in conjunction with CAR-T cell therapy to treat certain cancers, suggesting a move towards synergistic treatment regimens. justia.com
Immuno-oncology Applications: A significant emerging trend is the application of pyrimidine-based inhibitors in immuno-oncology. dntb.gov.uanih.gov Patents are being filed for compounds that modulate immune cell function, such as T-cell exhaustion, by targeting kinases like HPK1, thereby enhancing the body's own immune response against tumors. dntb.gov.ua
Expansion into New Therapeutic Areas: While oncology remains dominant, patent activity is increasingly seen in other areas like neurological disorders, chronic pain, and diabetes, indicating the broad applicability of the pyrimidine carboxamide scaffold. nih.gov Recent patent applications from 2024 highlight the investigation of these scaffolds as DDRS inhibitors, HCN2 modulators, and KEAP1 binders, signaling active exploration of new biological pathways. criver.com
This continuous innovation, driven by a deeper understanding of disease biology and advancements in synthetic chemistry, ensures that the pyrimidine carboxamide scaffold will remain a fertile ground for intellectual property and the development of new medicines for the foreseeable future.
Future Directions and Emerging Research Opportunities for N M Tolyl Pyrimidine 2 Carboxamide
Exploration of New Therapeutic Applications for Pyrimidine (B1678525) Carboxamide Derivatives
The pyrimidine carboxamide core is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.gov Future research on N-(m-tolyl)pyrimidine-2-carboxamide will likely involve screening against a diverse range of biological targets, inspired by the established activities of its chemical relatives.
Key therapeutic areas where pyrimidine carboxamide derivatives have shown promise include:
Oncology : Numerous derivatives have been investigated as anticancer agents. For instance, certain 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been designed as dual inhibitors of both wild-type and mutant epidermal growth factor receptors (EGFR), which are implicated in lung cancer. nih.gov Other related compounds, such as pyrido[1,2-a]pyrimidine-3-carboxamides, have also demonstrated promising anticancer activity against various human cancer cell lines. nih.gov
Inflammatory Diseases : Pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs). nih.gov By modulating macrophage activity, these compounds present a potential therapeutic strategy for inflammatory bowel disease (IBD). nih.gov
Infectious Diseases : The pyrimidine scaffold is central to many antiviral drugs. jacsdirectory.com Recently, carboxamide-linked pyridopyrrolopyrimidines were designed and synthesized to target the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, showing potent antiviral activity in vitro. nih.govrsc.org
Metabolic Disorders and Other Conditions : Research has also pointed towards the potential of pyrimidine carboxamides as cholecystokinin (B1591339) 1 receptor (CCK1R) agonists, which could have applications in metabolic diseases. nih.gov Additionally, related structures have been explored as anti-fibrotic agents. nih.govresearchgate.net
Future exploration for this compound could involve high-throughput screening against kinases, proteases, and receptors implicated in these and other diseases. The "m-tolyl" group on the carboxamide nitrogen provides a specific lipophilic and steric profile that could be exploited for selective targeting of novel biological pathways.
| Therapeutic Area | Biological Target/Mechanism | Example Derivative Class | Potential Indication | Reference |
|---|---|---|---|---|
| Oncology | EGFR Kinase Inhibition | 2-(Pyrimidin-4-yl)oxazole-4-carboxamides | Lung Cancer | nih.gov |
| Inflammatory Disease | Salt-Inducible Kinase (SIK) Inhibition | Pyrimidine-5-carboxamides | Inflammatory Bowel Disease (IBD) | nih.gov |
| Antiviral | SARS-CoV-2 Main Protease (Mpro) Inhibition | Carboxamide-linked Pyridopyrrolopyrimidines | COVID-19 | nih.gov |
| Metabolic Disease | CCK1 Receptor Agonism | Pyrimidine carboxamides | Not Specified | nih.gov |
| Fibrosis | Inhibition of Collagen Expression | 2-(Pyridin-2-yl) Pyrimidine Derivatives | Hepatic Fibrosis | nih.gov |
Development of Novel and Efficient Synthetic Methodologies
The accessibility of a compound and its analogs is crucial for thorough biological evaluation. While general methods for synthesizing carboxamides are well-established, future research will focus on developing more efficient, scalable, and environmentally friendly routes to this compound and its derivatives.
Current synthetic approaches for related structures often involve the coupling of a pyrimidine carboxylic acid with an appropriate amine. For example, a common route involves preparing an intermediate like 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, which is then coupled with various amines to produce the final carboxamide products. nih.gov Another established method is the hydrolysis of a cyanopyrimidine precursor. The parent compound, pyrimidine-2-carboxamide (B1283407), can be obtained from 2-cyanopyrimidine (B83486) in an aqueous sodium hydroxide (B78521) solution. nih.gov
Emerging opportunities in synthesis include:
Microwave-Assisted Synthesis : This technology can significantly reduce reaction times and improve yields for key steps, such as the cyclization reactions used to form the pyrimidine ring or the final amidation step. nih.govresearchgate.net
Catalyst-Free Reactions : Developing synthetic pathways that avoid the use of heavy metal catalysts is a key goal of green chemistry. researchgate.net Research into catalyst-free tandem reactions could provide more sustainable routes. researchgate.net
Flow Chemistry : For large-scale synthesis, converting batch processes to continuous flow systems can offer better control over reaction parameters, improve safety, and increase throughput.
Combinatorial Chemistry : The development of robust synthetic routes will enable the creation of large libraries of this compound analogs with diverse substitutions on both the pyrimidine ring and the tolyl moiety. This is essential for establishing detailed structure-activity relationships (SAR).
Integration of Advanced Omics Technologies for Target Discovery and Validation
A significant challenge in drug discovery is identifying and validating the biological target of a promising compound. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, unbiased approaches to elucidate a compound's mechanism of action. drugtargetreview.com
For this compound, these technologies can be applied in several ways:
Target Identification : By treating cells with the compound and analyzing changes in protein expression (proteomics) or metabolite levels (metabolomics), researchers can generate hypotheses about its molecular target. mdpi.com For example, a metabolomics screen of cells treated with 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), a compound that can affect nucleotide metabolism, identified pyrimidine starvation as the cause of apoptosis in multiple myeloma cells. aacrjournals.org This highlights how metabolomics can pinpoint a specific pathway affected by a drug.
Mechanism of Action Studies : Transcriptomics (RNA sequencing) can reveal which genes are up- or down-regulated in response to the compound, providing a comprehensive view of the cellular pathways being modulated.
Biomarker Discovery : Omics data can help identify biomarkers that predict which patient populations are most likely to respond to a therapy based on this compound, paving the way for personalized medicine. drugtargetreview.com
The integration of these high-throughput data streams allows for a systems-level understanding of a compound's biological effects, moving beyond a single-target approach and potentially uncovering novel therapeutic applications. bohrium.com
Evolution of Advanced Computational Models for Pyrimidine Carboxamide Design and Optimization
Computational chemistry and in silico modeling are now indispensable tools in modern drug discovery, accelerating the design and optimization of lead compounds. researchgate.net The future development of this compound and its derivatives will heavily rely on these evolving computational strategies.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a specific target protein. For pyrimidine carboxamides, docking simulations have been used to understand how they interact with the binding pocket of targets like the SARS-CoV-2 main protease, guiding the design of more potent inhibitors. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activities. These models can predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. researchgate.net
Pharmacophore Mapping : This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. It serves as a template for designing new molecules with improved potency and selectivity. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can predict the stability of a compound within the binding site of its target protein over time, providing insights that static docking models cannot. rsc.org This was used to confirm the stability of promising pyrimidine carboxamide inhibitors within the SARS-CoV-2 Mpro active site. nih.govrsc.org
By leveraging these advanced computational models, researchers can rationally design next-generation analogs of this compound with enhanced potency, selectivity, and improved drug-like properties, while minimizing the time and cost associated with traditional trial-and-error synthesis and screening.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(m-tolyl)pyrimidine-2-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of aryl-substituted carboxamides often involves coupling pyrimidine-2-carboxylic acid derivatives with m-toluidine via amide bond formation. A common approach is using coupling reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF or DCM. Reaction efficiency can be optimized by monitoring reaction kinetics using the initial rate method. For example, varying the concentration of reactants (e.g., pyrimidine precursor and m-toluidine) and plotting log(rate) vs. log(concentration) helps determine reaction order and ideal stoichiometry .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for purity assessment. Structural confirmation should combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths and angles .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Cell-free enzymatic assays (e.g., fluorescence-based or radiometric) can screen for target inhibition. For antimicrobial studies, minimum inhibitory concentration (MIC) assays in liquid broth (e.g., against Mycobacterium tuberculosis or M. smegmatis) at concentrations ≤50 µg/mL provide initial efficacy data. Protein-detected NMR spectroscopy may confirm direct binding to target enzymes .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be analyzed for the C-H arylation of this compound derivatives?
- Methodological Answer : Rate order determination via the initial rate method is critical. Vary concentrations of reactants (e.g., aryl halide, catalyst) and monitor product formation over time using HPLC or GC. Linear regression of log(rate) vs. log(concentration) plots identifies rate-determining steps. For ortho-C-H activation in anilides, Pd-catalyzed systems with ligand screening (e.g., phosphine or N-heterocyclic carbenes) improve regioselectivity .
Q. What computational strategies are effective for predicting this compound’s binding affinity to therapeutic targets like METTL3 or Ag85C?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (using AMBER or GROMACS) can model ligand-target interactions. Virtual screening algorithms like FRIGATE, which integrate pharmacophore mapping and free-energy perturbation, enhance hit identification. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants .
Q. How can structural modifications enhance the metabolic stability of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the pyrimidine ring to reduce oxidative metabolism. Deuterium labeling at labile C-H positions or replacing methyl groups with cyclopropyl moieties can improve pharmacokinetics. In vitro microsomal stability assays (e.g., human liver microsomes) paired with LC-MS/MS analysis quantify metabolic degradation rates .
Q. What crystallographic challenges arise in resolving this compound’s polymorphs, and how are they addressed?
- Methodological Answer : Polymorphism can lead to overlapping diffraction peaks. Use SHELXD for phase problem resolution and OLEX2 for structure visualization. Twinned crystals require specialized refinement protocols in SHELXL. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve electron density maps for accurate atomic positioning .
Data Contradictions and Resolution
- vs. 16 : While reports pyrimidine carboxamides as M. tuberculosis inhibitors, highlights their role as METTL3 inhibitors. Researchers should validate target specificity using CRISPR/Cas9 knockouts or siRNA silencing to rule off-target effects.
- vs. 8 : Rate order methodologies () may conflict with synthetic yields reported in unrelated derivatives (). Cross-referencing reaction conditions (e.g., solvent, temperature) and catalyst loadings is essential for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
